3-Amino-2,6-dibromopyridine 3-Amino-2,6-dibromopyridine
Brand Name: Vulcanchem
CAS No.: 39856-57-0
VCID: VC21334405
InChI: InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
SMILES: C1=CC(=NC(=C1N)Br)Br
Molecular Formula: C5H4Br2N2
Molecular Weight: 251.91 g/mol

3-Amino-2,6-dibromopyridine

CAS No.: 39856-57-0

Cat. No.: VC21334405

Molecular Formula: C5H4Br2N2

Molecular Weight: 251.91 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,6-dibromopyridine - 39856-57-0

Specification

CAS No. 39856-57-0
Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
IUPAC Name 2,6-dibromopyridin-3-amine
Standard InChI InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Standard InChI Key CRTOIQFRVBJJRI-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1N)Br)Br
Canonical SMILES C1=CC(=NC(=C1N)Br)Br

Introduction

Chemical Structure and Identification

3-Amino-2,6-dibromopyridine (C₅H₄Br₂N₂) is a pyridine derivative featuring bromine atoms at positions 2 and 6, with an amino group at position 3. This specific structural arrangement contributes to its useful chemical reactivity and applications. The molecular weight of the compound is 251.91 g/mol, and it carries the CAS registry number 39856-57-0 . The compound may also be referred to by synonyms including 2,6-Dibromopyridin-3-amine and 3-Pyridinamine, 2,6-dibromo- .

Structural Features

The structure of 3-Amino-2,6-dibromopyridine consists of a pyridine ring with two bromine substituents at positions 2 and 6, flanking the nitrogen atom of the pyridine ring. The amino group at position 3 provides a reactive site for further functionalization, making this compound particularly valuable as a synthetic intermediate. This arrangement of functional groups creates a unique electronic environment that influences both its chemical reactivity and biological interactions.

Isomeric Considerations

It is important to distinguish 3-Amino-2,6-dibromopyridine from its isomers, particularly 3-Amino-4,6-dibromopyridine (CAS: 50786-37-3), which features a different arrangement of the bromine atoms . This distinction is crucial in both synthetic applications and property evaluations, as even slight structural variations can significantly impact reactivity patterns and biological activities.

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-2,6-dibromopyridine determine its behavior in various applications and influence handling considerations. These properties have been characterized through multiple analytical techniques and predictive models.

Physical Properties

3-Amino-2,6-dibromopyridine typically appears as a solid crystalline powder, ranging in color from white to pale yellow or occasionally dark green depending on purity and storage conditions . The compound exhibits limited water solubility but is generally soluble in organic solvents, facilitating its use in various synthetic applications.

PropertyValueSource
Physical State (20°C)Solid
FormCrystal/Powder
ColorWhite to Pale yellow/Dark green
Melting Point147°C / 214-218°C (conflicting data)
Boiling Point327.7±37.0°C (Predicted)
Density2.147±0.06 g/cm³ (Predicted)
Solubility in WaterLimited

The discrepancy in melting point data between sources suggests potential variations in sample purity or polymorphic forms, highlighting the importance of quality control in research and industrial applications involving this compound.

Chemical Stability and Reactivity

3-Amino-2,6-dibromopyridine is generally stable under proper storage conditions but exhibits specific reactivity patterns useful for synthetic applications. The compound is reported to be stable under normal conditions but should be kept away from oxidizing agents with which it may react . Upon thermal decomposition, it may produce hazardous byproducts including carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide .

The reactive amino group at position 3 serves as a key site for functionalization, allowing this compound to participate in various synthetic transformations, including nucleophilic substitution, coupling reactions, and condensations. The bromine atoms can undergo metal-catalyzed cross-coupling reactions, making this compound valuable in complex molecule synthesis.

Applications in Scientific Research and Industry

The unique structural features of 3-Amino-2,6-dibromopyridine enable its application across multiple scientific disciplines and industrial sectors. Its versatility as a building block makes it particularly valuable in creating structurally diverse compounds with specific functional properties.

Pharmaceutical Development

3-Amino-2,6-dibromopyridine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The compound's ability to interact with specific receptors in the brain makes derivatives containing this structural motif promising candidates for neurotherapeutic development. The brominated positions provide sites for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of structurally diverse drug candidates with potentially enhanced efficacy and selectivity.

Research focusing on this compound has contributed to the development of pharmaceuticals targeting various therapeutic areas, with particular emphasis on neurological applications where pyridine derivatives have shown significant promise. The strategic modification of the amino group and selective replacement of bromines allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Agricultural Chemical Applications

In agrochemical research, 3-Amino-2,6-dibromopyridine is utilized in the formulation of herbicides and fungicides . The compound's structural features contribute to the development of crop protection agents that effectively control pests while minimizing environmental impact. The selective reactivity of the brominated positions allows for the creation of agrochemicals with optimized target specificity and reduced off-target effects.

Agricultural applications benefit from derivatives of this compound that can disrupt specific biochemical pathways in target organisms while demonstrating minimal toxicity to beneficial species. This selective activity profile makes 3-Amino-2,6-dibromopyridine-derived agrochemicals valuable tools in integrated pest management strategies aimed at sustainable agriculture.

Material Science Applications

The incorporation of 3-Amino-2,6-dibromopyridine into advanced materials such as polymers and coatings enhances their thermal stability and chemical resistance . The presence of bromine atoms contributes to flame retardancy properties, while the amino functionality provides sites for covalent integration into polymer matrices. These features make the compound valuable in developing materials for specialized applications requiring enhanced durability under demanding conditions.

Research in material science has explored the use of this compound in creating novel composites with improved performance characteristics, including enhanced thermal stability, electrical properties, and resistance to chemical degradation. The strategic incorporation of 3-Amino-2,6-dibromopyridine moieties can significantly alter material properties, opening avenues for innovation in multiple industrial sectors.

Biochemical Research

Researchers utilize 3-Amino-2,6-dibromopyridine as a building block for creating novel biochemical probes that can help in studying cellular processes and disease mechanisms . The compound's structural features allow for selective interactions with biological targets, making derivatives valuable tools for investigating biochemical pathways and potential therapeutic interventions.

Biochemical probes derived from this compound can be designed with specific reporter groups, affinity tags, or photoactivatable functionalities, enabling precise interrogation of biological systems. These tools contribute to advancing our understanding of complex biological processes and developing more effective therapeutic strategies for various diseases.

Analytical Chemistry Applications

In analytical chemistry, 3-Amino-2,6-dibromopyridine plays a role in the development of improved methods for chromatography and spectroscopy, enhancing the detection and quantification of various substances . The compound's distinctive spectroscopic properties and functional groups make it useful for creating specialized analytical reagents and standards with applications in both research and quality control processes.

The development of analytical methods incorporating this compound has contributed to advancements in sensitive detection techniques for environmental monitoring, pharmaceutical analysis, and forensic applications. The unique electronic properties of the brominated pyridine structure provide distinctive spectroscopic signatures that can be leveraged for selective analytical procedures.

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